
N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide” is a complex organic compound that features a combination of pyridine, piperidine, tetrahydrofuran, and oxalamide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the piperidine derivative: Starting with 3-cyanopyridine, a nucleophilic substitution reaction with piperidine could yield the 3-cyanopyridin-2-ylpiperidine derivative.
Oxalamide formation: The piperidine derivative can then be reacted with oxalyl chloride to form the oxalamide intermediate.
Tetrahydrofuran incorporation: Finally, the oxalamide intermediate can be reacted with a tetrahydrofuran derivative under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or tetrahydrofuran moieties.
Reduction: Reduction reactions could target the nitrile group in the pyridine ring.
Substitution: The compound could participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield ketones or carboxylic acids, while reduction could convert nitriles to amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, this compound could serve as an intermediate for the preparation of more complex molecules. Its functional groups offer multiple sites for further chemical modifications.
Biology and Medicine
The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It could be screened for activity against various biological targets, such as enzymes or receptors.
Industry
In the materials science field, the compound could be used in the development of new polymers or as a building block for advanced materials with specific properties.
Wirkmechanismus
The exact mechanism of action would depend on the specific application. In a biological context, the compound could interact with molecular targets such as proteins or nucleic acids, potentially inhibiting or activating specific pathways. The presence of the nitrile and oxalamide groups suggests potential interactions with enzymes or receptors through hydrogen bonding or hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(methyl)oxalamide
- N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-((tetrahydrofuran-2-yl)methyl)acetamide
Uniqueness
The unique combination of functional groups in “N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide” provides distinct chemical properties and potential applications. Compared to similar compounds, it may offer enhanced reactivity or specificity in certain reactions or biological assays.
Eigenschaften
IUPAC Name |
N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-N'-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c20-11-15-3-1-7-21-17(15)24-8-5-14(6-9-24)12-22-18(25)19(26)23-13-16-4-2-10-27-16/h1,3,7,14,16H,2,4-6,8-10,12-13H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOCDQTWRWCORO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
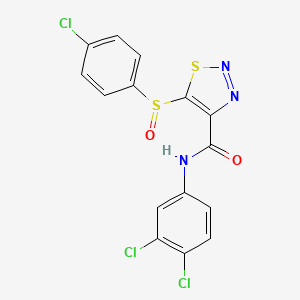

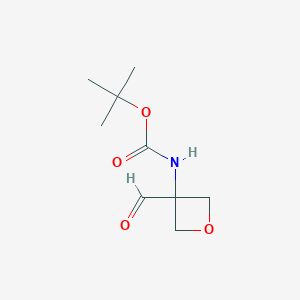
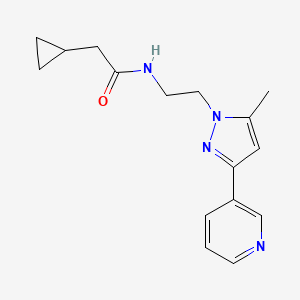
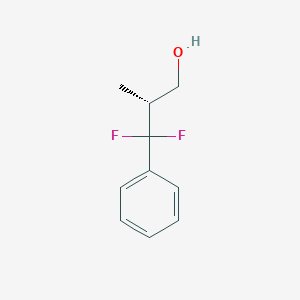


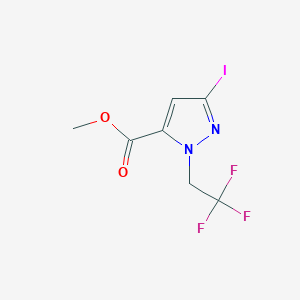

![N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2998181.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclobutanecarboxamide](/img/structure/B2998182.png)
![ethyl 2-[(2Z)-2-[(4-fluorobenzoyl)imino]-6-(propan-2-yl)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2998183.png)

![N-(1,5,6,10b-tetrahydro-2H-isoxazolo[3,2-a]isoquinolin-2-ylmethyl)-1-(6-chloro-3-pyridazinyl)-4-piperidinecarboxamide](/img/structure/B2998185.png)
